1,2,4,5,8,9-Hexabromocyclododecane
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Overview
Description
1,2,4,5,8,9-Hexabromocyclododecane is a brominated flame retardant widely used in various industrial applications. This compound consists of twelve carbon atoms, eighteen hydrogen atoms, and six bromine atoms arranged in a cyclododecane ring structure. Its primary application is in extruded and expanded polystyrene foam used as thermal insulation in construction .
Preparation Methods
The synthesis of 1,2,4,5,8,9-Hexabromocyclododecane typically involves the bromination of cyclododecatriene. The reaction is carried out in the presence of a brominating agent such as bromine or hydrogen bromide, often with a catalyst like iron or aluminum bromide to facilitate the reaction. The process can be conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods involve large-scale bromination processes where cyclododecatriene is reacted with bromine in a continuous flow reactor. The reaction mixture is then purified through distillation and recrystallization to isolate the hexabrominated product .
Chemical Reactions Analysis
1,2,4,5,8,9-Hexabromocyclododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of brominated cyclododecanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially debrominated cyclododecane compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields brominated ketones, while reduction can produce a mixture of debrominated hydrocarbons .
Scientific Research Applications
1,2,4,5,8,9-Hexabromocyclododecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants in various chemical reactions and environmental conditions.
Biology: Research has focused on its bioaccumulation and toxicological effects on aquatic organisms and wildlife.
Medicine: Studies have investigated its potential endocrine-disrupting properties and its impact on human health.
Industry: It is widely used in the production of flame-retardant materials, including polystyrene foams, textiles, and electronic equipment
Mechanism of Action
The mechanism by which 1,2,4,5,8,9-Hexabromocyclododecane exerts its effects involves its interaction with biological membranes and proteins. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It has been shown to bind to hormone receptors, leading to endocrine disruption and altered gene expression .
Comparison with Similar Compounds
1,2,4,5,8,9-Hexabromocyclododecane is often compared with other brominated flame retardants such as:
Decabromodiphenyl ether (decaBDE): Another widely used flame retardant with similar applications but different chemical structure and properties.
Tetrabromobisphenol A (TBBPA): A brominated flame retardant used primarily in electronic equipment, with distinct toxicological profiles compared to hexabromocyclododecane.
Hexabromobenzene: A simpler brominated compound with fewer bromine atoms and different reactivity and environmental behavior.
The uniqueness of this compound lies in its specific ring structure and the number of bromine atoms, which confer distinct flame-retardant properties and environmental persistence .
Properties
CAS No. |
673456-49-0 |
---|---|
Molecular Formula |
C12H18Br6 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
1,2,4,5,8,9-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-2-1-3-8(14)11(17)6-12(18)10(16)5-4-9(7)15/h7-12H,1-6H2 |
InChI Key |
JTNIFONMLVMYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CCC(C(CC(C(C1)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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